molecular formula C18H14F6N2O3 B14903793 2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide

2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide

Cat. No.: B14903793
M. Wt: 420.3 g/mol
InChI Key: YHNJBSNUMROQQE-UHFFFAOYSA-N
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Description

2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide is a complex organic compound characterized by the presence of trifluoromethoxy groups attached to phenyl rings, which are further connected to a cyclopropane ring and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediates. One common approach is the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines to form the desired bis-urea compounds . The cyclopropane ring is then introduced through cyclopropanation reactions, often using diazo compounds under catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Properties

Molecular Formula

C18H14F6N2O3

Molecular Weight

420.3 g/mol

IUPAC Name

2,2-bis[4-(trifluoromethoxy)phenyl]cyclopropane-1-carbohydrazide

InChI

InChI=1S/C18H14F6N2O3/c19-17(20,21)28-12-5-1-10(2-6-12)16(9-14(16)15(27)26-25)11-3-7-13(8-4-11)29-18(22,23)24/h1-8,14H,9,25H2,(H,26,27)

InChI Key

YHNJBSNUMROQQE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NN

Origin of Product

United States

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